(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide
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Overview
Description
RO2468 is a potent and orally active inhibitor of the p53-MDM2 interactionBy inhibiting the interaction between p53, a tumor suppressor protein, and MDM2, a negative regulator of p53, RO2468 can restore the tumor-suppressing function of p53, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of RO2468 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of spirooxindole structures, which are crucial for the compound’s biological activity. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to produce the compound in large quantities .
Chemical Reactions Analysis
RO2468 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
RO2468 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the p53-MDM2 interaction and develop new inhibitors.
Biology: Investigated for its effects on cellular processes and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with dysfunctional p53 pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p53-MDM2 interaction .
Mechanism of Action
RO2468 exerts its effects by binding to MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition allows p53 to escape degradation and accumulate in the cell, leading to the activation of its tumor-suppressing functions. The molecular targets involved include the p53 protein and the MDM2 protein, which are key regulators of cell cycle and apoptosis .
Comparison with Similar Compounds
RO2468 is compared with other similar compounds such as SAR405838, APG-115, RG7388, RO8994, and RO5353. These compounds also target the p53-MDM2 interaction but may differ in their potency, selectivity, and pharmacokinetic properties. RO2468 is unique due to its high potency and oral bioavailability, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C30H30Cl2FN5O4 |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C30H30Cl2FN5O4/c1-29(2,3)12-21-30(16-13-35-22(32)11-19(16)37-28(30)41)23(15-6-5-7-17(31)24(15)33)25(38-21)27(40)36-18-9-8-14(26(34)39)10-20(18)42-4/h5-11,13,21,23,25,38H,12H2,1-4H3,(H2,34,39)(H,36,40)(H,37,41)/t21-,23-,25+,30+/m0/s1 |
InChI Key |
CGCOPBXAGSCZNX-FNQJWKMRSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=CN=C(C=C5NC2=O)Cl |
Origin of Product |
United States |
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